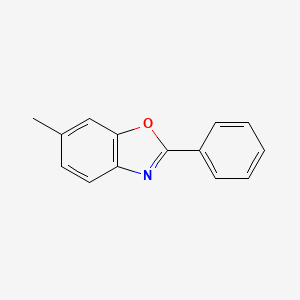

6-Methyl-2-phenyl-1,3-benzoxazole

Overview

Description

6-Methyl-2-phenyl-1,3-benzoxazole is a chemical compound with the molecular formula C14H11NO . It is a member of the benzoxazole family, which are bicyclic planar molecules extensively used as starting materials for different mechanistic approaches in drug discovery . This compound has a tobacco type odor and a nutty type flavor .

Synthesis Analysis

Benzoxazoles, including 6-Methyl-2-phenyl-1,3-benzoxazole, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

The molecular structure of 6-Methyl-2-phenyl-1,3-benzoxazole is characterized by a benzoxazole core with a methyl group at the 6-position and a phenyl group at the 2-position .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-2-phenyl-1,3-benzoxazole include a musty, nutty pecan, almond and pistachio-like odor, and a vanilla and rice-like taste at 2.0ppm .Scientific Research Applications

1. Synthesis and Biological Properties

6-Methyl-2-phenyl-1,3-benzoxazole and its derivatives have been synthesized and studied for various biological properties. For instance, benzoxazole derivatives synthesized via Mannich reaction have shown significant in vitro cytotoxic and antimicrobial potency, as well as promising drug-like properties (P. Tr et al., 2020). Another study focused on the synthesis and antimicrobial activity of 5-methyl-2-[p-substituted phenyl]benzoxazoles, revealing a broad spectrum of antibacterial activity and significant activity against certain bacteria like E. coli (I. Yalcin et al., 1990).

2. Material Science and Fluorescence Applications

In material science, 2-phenyl-benzoxazole derivatives have been explored for their potential as fluorescent nanomaterials, particularly in aqueous and biological media. These compounds have demonstrated strong blue light emission in the solid state, with applications in fluorescence imaging (Abdelhamid Ghodbane et al., 2012).

3. Crystallography and Computational Studies

Studies involving crystallography and DFT (Density Functional Theory) calculations have been conducted to understand the molecular geometry and reactivity of benzoxazole derivatives. These studies provide insights into the chemical properties and potential applications of these compounds (U. Glamočlija et al., 2020).

4. Antitumor Activities and Molecular Docking

Benzoxazole derivatives derived from thymoquinone have been evaluated for their antitumor activities. These compounds, including 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazole-5-ol, have shown notable antitumor activities in various cell lines. Molecular docking studies suggest potential effectiveness against specific protein receptors important in tumor survival (U. Glamočlija et al., 2018).

5. Photoluminescence and Bio-imaging

The photoluminescence properties of benzoxazole-based compounds have been studied, showing their potential in bio-imaging applications. These compounds have demonstrated excellent penetrability in living cells and can locate in the cytoplasm, providing valuable tools for cellular imaging (Dandan Liu et al., 2017).

Mechanism of Action

Safety and Hazards

While specific safety data for 6-Methyl-2-phenyl-1,3-benzoxazole is not available, general safety measures for handling similar chemical compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, future research may focus on developing new synthetic methodologies for benzoxazole derivatives and exploring their potential applications in medicinal, pharmaceutical, and industrial areas .

properties

IUPAC Name |

6-methyl-2-phenyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTGXYVCUNUJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494808 | |

| Record name | 6-Methyl-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-phenyl-1,3-benzoxazole | |

CAS RN |

14016-00-3 | |

| Record name | 6-Methyl-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3047414.png)